

The Pharmacokinetics and Metabolism of 4,5-MDAI: A Review of Current Knowledge

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Compound of Interest

Compound Name: 4,5-MDAI hydrochloride

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A notable scarcity of in vivo research defines the current understanding of 4,5-methylenedioxy-2-aminoindane (4,5-MDAI). While its isomer, 5,6-MDAI, has been the subject of multiple pharmacological and metabolic studies, data on the in vivo pharmacokinetics and metabolism of 4,5-MDAI remains largely unavailable in published scientific literature. This guide provides a comprehensive overview of the existing analytical data for 4,5-MDAI and presents the extensive research on its isomer, 5,6-MDAI, to offer a comparative context and highlight critical areas for future investigation.

Analytical Characterization of 4,5-MDAI

While in vivo studies are lacking, analytical methods to distinguish 4,5-MDAI from its more prevalent isomer, 5,6-MDAI, are well-documented. These methods are crucial for forensic and research purposes.

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is a primary technique for the identification of 4,5-MDAI. Spectroscopic and chromatographic data have been established to differentiate between the two positional isomers.^[1] The mass spectra of their trimethylsilyl (TMS) derivatives are particularly useful for delineation, with each compound producing a molecular ion at m/z 249 but showing distinct relative intensities of ions at m/z 73, 100, and 150.^[1]

Table 1: GC/MS Parameters for Analysis of 4,5-MDAI

Parameter	Value
Column	DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm
Carrier Gas	Helium at 1 mL/min
Injector Temperature	280°C
Injection Parameters	Split Ratio = 20:1, 1 µL injected
MS Scan Range	30-550 amu
Retention Time	8.261 min
Source: SWGDRUG.org Monograph[2]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive identification of 4,5-MDAI.

Table 2: NMR Experimental Parameters for 4,5-MDAI

Parameter	Value
Instrument	400 MHz NMR spectrometer
Sample Preparation	~10 mg/mL in deuterated methanol (CD3OD) with TMS
Pulse Angle	90°
Delay Between Pulses	45 seconds
Source: SWGDRUG.org Monograph[2]	

Infrared Spectroscopy (FTIR)

FTIR is another valuable tool for the characterization of 4,5-MDAI.

Table 3: FTIR Experimental Parameters for 4,5-MDAI

Parameter	Value
Instrument	FTIR with diamond ATR attachment (3 bounce)
Resolution	4 cm ⁻¹
Scans/Sample	32
Aperture	150
Source: SWGDRUG.org Monograph[1]	

Pharmacokinetics of 5,6-MDAI (MDAI)

In the absence of data for 4,5-MDAI, the pharmacokinetics of its isomer, 5,6-MDAI, have been investigated in both preclinical and clinical settings.

Preclinical Studies in Rats

Studies in Wistar rats have shown that 5,6-MDAI has rapid pharmacokinetics.[3][4] Following subcutaneous administration, maximum concentrations in serum and brain were reached within 30 minutes.[3][4] The drug also demonstrated accumulation in lipophilic tissues, particularly the lungs.[3][4]

Table 4: Pharmacokinetic Parameters of 5,6-MDAI in Wistar Rats (10 mg/kg, s.c.)

Parameter	Value
Time to Maximum Concentration (Tmax) - Serum	30 min
Time to Maximum Concentration (Tmax) - Brain	30 min
Brain/Serum Ratio	~4
Source: Páleníček et al., 2016[3][4]	

Human Studies

In a study with human volunteers, 5,6-MDAI was detected in serum approximately 20 minutes after oral ingestion and remained detectable for at least four days.^{[5][6]} In urine, it was detectable for at least six days.^{[5][6]}

Metabolism of 5,6-MDAI

The metabolism of 5,6-MDAI has been studied in rats, revealing several key pathways. The primary metabolic routes are oxidative demethylenation followed by O-methylation and N-acetylation.^{[7][8]} Despite these pathways, a significant portion of the administered 5,6-MDAI is excreted unchanged.^{[7][8]}

Identified Metabolites of 5,6-MDAI in Rats:

- 5,6-dihydroxy-2-aminoindane
- 5-hydroxy-6-methoxy-2-aminoindane
- N-acetyl-5,6-methylenedioxy-2-aminoindane
- N-acetyl-5,6-dihydroxy-2-aminoindane
- N-acetyl-5-hydroxy-6-methoxy-2-aminoindane

These metabolites are predominantly found as glucuronide and sulfate conjugates.^{[7][8]} Minor metabolic pathways include hydroxylation at various positions on the molecule.^{[7][8]}

Experimental Protocols

Animal Pharmacokinetic Studies (5,6-MDAI)

A representative experimental protocol for studying the pharmacokinetics of 5,6-MDAI in rats is as follows:

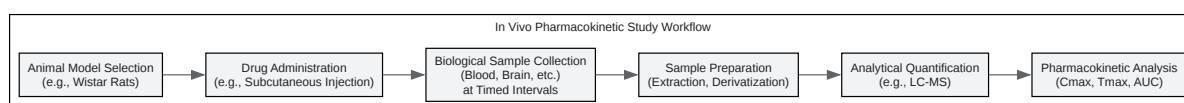
- Animal Model: Male Wistar rats.^[9]
- Drug Administration: A single subcutaneous (s.c.) bolus of 10 mg/kg 5,6-MDAI.^[9]
- Sample Collection: Tissue samples (sera, whole brains, livers, and lungs) were collected at 30, 60, 120, 240, and 480 minutes post-administration.^[9]

- Analytical Method: The concentrations of 5,6-MDAI in the collected tissues were determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

In Vitro Metabolism Studies (Analogous Compounds)

For analogous compounds like MDMA, in vitro metabolism is often studied using human liver microsomes or hepatocytes to identify metabolic pathways and potential drug-drug interactions.

[10]

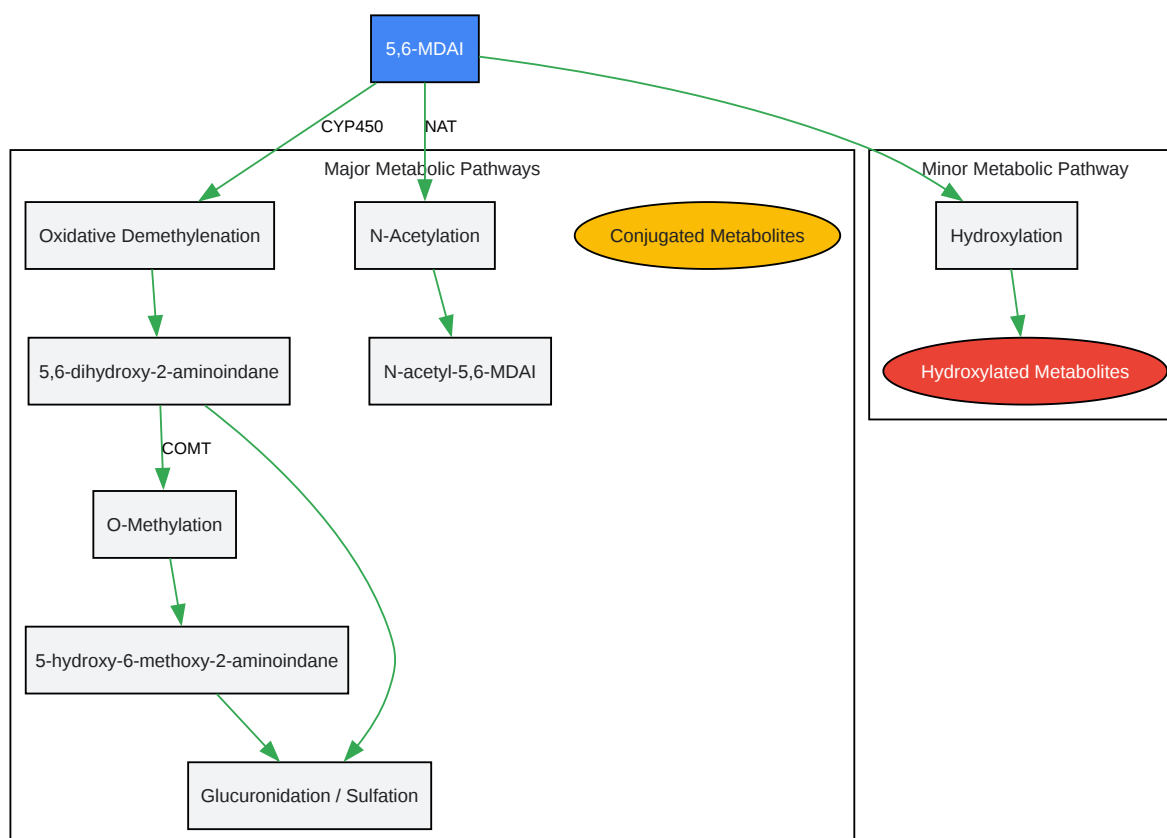


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Caption: A generalized workflow for in vivo pharmacokinetic studies.

Metabolic Pathways of 5,6-MDAI

The metabolism of 5,6-MDAI involves several key enzymatic transformations.



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Caption: Proposed metabolic pathways for 5,6-MDAI in rats.

Conclusion and Future Directions

There is a significant gap in the scientific literature regarding the in vivo pharmacokinetics and metabolism of 4,5-MDAI. While analytical methods for its identification are established, its biological disposition remains uncharacterized. The available data on its isomer, 5,6-MDAI, provides a framework for potential metabolic pathways and pharmacokinetic properties, but direct studies on 4,5-MDAI are necessary to understand its unique pharmacological and

toxicological profile. Future research should focus on conducting in vivo pharmacokinetic studies in animal models to determine key parameters such as absorption, distribution, metabolism, and excretion. Furthermore, in vitro metabolism studies using liver microsomes from different species, including humans, would be invaluable in elucidating the metabolic pathways and identifying the enzymes involved in the biotransformation of 4,5-MDAI. This knowledge is essential for a comprehensive risk assessment and for understanding the potential for this compound to appear in forensic and clinical cases.

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- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of 4,5-MDAI: A Review of Current Knowledge]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651219#pharmacokinetics-and-metabolism-of-4-5-mdai-in-vivo]

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